molecular formula C20H24N2O3 B5622705 2-hydroxy-2,2-bis(4-methylphenyl)-N-(morpholin-4-yl)acetamide

2-hydroxy-2,2-bis(4-methylphenyl)-N-(morpholin-4-yl)acetamide

Cat. No.: B5622705
M. Wt: 340.4 g/mol
InChI Key: ZWDHRBXYUMXSTK-UHFFFAOYSA-N
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Description

2-hydroxy-2,2-bis(4-methylphenyl)-N-(morpholin-4-yl)acetamide is a synthetic organic compound It is characterized by the presence of hydroxy, bis(4-methylphenyl), and morpholinyl functional groups attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2,2-bis(4-methylphenyl)-N-(morpholin-4-yl)acetamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the acetamide backbone: This can be achieved by reacting an appropriate acyl chloride with a primary amine under basic conditions.

    Introduction of the bis(4-methylphenyl) groups: This step may involve Friedel-Crafts alkylation reactions using 4-methylbenzene as the starting material.

    Attachment of the morpholinyl group: This can be done through nucleophilic substitution reactions where morpholine reacts with an appropriate leaving group on the acetamide backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-2,2-bis(4-methylphenyl)-N-(morpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The acetamide group can be reduced to form an amine.

    Substitution: The morpholinyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted acetamides.

Scientific Research Applications

2-hydroxy-2,2-bis(4-methylphenyl)-N-(morpholin-4-yl)acetamide may have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-hydroxy-2,2-bis(4-methylphenyl)-N-(morpholin-4-yl)acetamide would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of ion channel function.

Comparison with Similar Compounds

Similar Compounds

    2-hydroxy-2,2-bis(4-methylphenyl)acetamide: Lacks the morpholinyl group.

    N-(morpholin-4-yl)acetamide: Lacks the bis(4-methylphenyl) groups.

    2-hydroxy-2,2-bis(4-methylphenyl)-N-(ethyl)acetamide: Has an ethyl group instead of the morpholinyl group.

Uniqueness

2-hydroxy-2,2-bis(4-methylphenyl)-N-(morpholin-4-yl)acetamide is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

2-hydroxy-2,2-bis(4-methylphenyl)-N-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-15-3-7-17(8-4-15)20(24,18-9-5-16(2)6-10-18)19(23)21-22-11-13-25-14-12-22/h3-10,24H,11-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDHRBXYUMXSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)NN3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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